Cytidine

Übersicht

Beschreibung

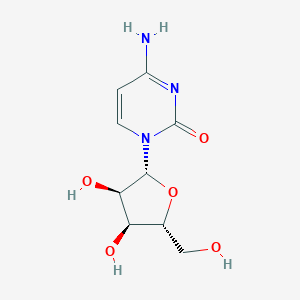

Cytidine is a pyrimidine nucleoside composed of cytosine linked to a ribose sugar via a β-N1-glycosidic bond. It serves as a precursor for nucleic acid biosynthesis, drug development, and food additives . Traditional chemical synthesis methods for this compound involve cytosine and ribose or uridine as raw materials, but these processes are environmentally taxing and costly. Microbial production has emerged as a superior alternative, offering higher efficiency, lower costs, and reduced environmental impact . This compound's derivatives and analogs are pivotal in antiviral therapies, epigenetics, and biochemical research due to their structural versatility and functional mimicry of natural nucleotides.

Wissenschaftliche Forschungsanwendungen

Cytidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese verschiedener Nukleotide und Nukleoside verwendet.

Biologie: Spielt eine Rolle bei der RNA-Synthese und dem Zellstoffwechsel.

Medizin: Wird bei der Entwicklung von antiviralen und krebsbekämpfenden Medikamenten eingesetzt.

Industrie: Wird bei der Produktion von Pharmazeutika eingesetzt und als Forschungswerkzeug in der Molekularbiologie.

5. Wirkmechanismus

Cytidin übt seine Wirkungen hauptsächlich durch seine Einarbeitung in RNA aus, wo es eine Rolle bei der Codierung, Decodierung, Regulation und Expression von Genen spielt. Es beeinflusst auch den neuronal-glialen Glutamatzyklus, was Auswirkungen auf seine potenzielle Verwendung als Antidepressivum hat . Die molekularen Ziele umfassen verschiedene Enzyme, die an der RNA-Synthese und dem Stoffwechsel beteiligt sind.

Ähnliche Verbindungen:

Desoxycytidin: Ähnlich wie Cytidin, jedoch mit einem Desoxyribosezucker anstelle von Ribose.

Uridin: Ein weiteres Nukleosid mit Uracil als Base anstelle von Cytosin.

Thymidin: Enthält Thymin als Base und ist ein Bestandteil der Desoxyribonukleinsäure (DNA).

Einzigartigkeit:

Wirkmechanismus

Cytidine exerts its effects primarily through its incorporation into RNA, where it plays a role in coding, decoding, regulation, and expression of genes. It also influences neuronal-glial glutamate cycling, which has implications for its potential use as an antidepressant . The molecular targets include various enzymes involved in RNA synthesis and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cytidine analogs are classified based on modifications to the ribose sugar, cytosine base, or phosphate groups. Below are key comparisons:

This compound vs. Uridine and Tetrahydrouridine

- Structural Differences : Uridine replaces this compound's amine group at the 4-position of the pyrimidine ring with a carbonyl group. Tetrahydrouridine is a saturated analog of uridine with a reduced 5,6-double bond.

- Functional Impact : In this compound deaminase (CDA)-catalyzed reactions, uridine is a product, while tetrahydrouridine acts as a transition-state analog inhibitor. Virtual screening of 260,071 compounds identified uridine and tetrahydrouridine as key references for CDA substrate recognition .

This compound Monophosphate (CMP) vs. 5-Methyl-CMP (5-Me-CMP)

- Enzymatic Inhibition : In polysialyltransferase (polyST) inhibition assays, CMP exhibited an IC50 of 0.8 μM, compared to 1.2 μM for 5-Me-CMP, indicating higher potency for CMP. This difference is attributed to steric hindrance from the 5-methyl group in 5-Me-CMP .

This compound vs. 2'-C-Methylthis compound and 3'-Deoxythis compound

- Antiviral Activity : 2'-C-Methylthis compound showed an IC50 of 1.13 μM against HCV replicon RNA, comparable to the investigational drug R1477. In contrast, 3'-deoxythis compound was ineffective (IC50 > 100 μM) due to its inability to inhibit viral RNA replication .

This compound vs. 5-Methylthis compound in Triplex Stability

- Triplex DNA Interactions : 5-Methylthis compound destabilizes DNA triplex structures by ~20% compared to this compound, likely due to steric clashes from the methyl group in A-form helices .

Therapeutic this compound Analogs: Mechanisms and Efficacy

FDA-Approved Analogs

Chloro-Fluoro Adenosine Analogs

- Cytotoxicity in CEM Cells: Cl-F(↑)-dAdo: IC50 = 0.02 μM (50-fold more potent than Cl-F(↓)-dAdo and Cl-diF(↑↓)-dAdo). Mechanism: Cl-F(↑)-dAdo selectively inhibits ribonucleotide reductase, reducing this compound incorporation into DNA. In contrast, Cl-F(↓)-dAdo and Cl-diF(↑↓)-dAdo non-selectively inhibit RNA/protein synthesis, limiting their therapeutic utility .

Silver Cluster Formation

- Ag(I)-Cytidine Interaction : this compound forms ordered [this compound–Ag–this compound] arrays that template luminescent silver clusters. Uridine and thymidine lack this capability due to weaker metal coordination .

Oxidation to Carboxylic Acid Derivatives

- Synthetic Efficiency : Dess–Martin periodinane selectively oxidizes this compound's primary alcohol to a carboxylic acid under mild conditions (85% yield), enabling scalable production of 5′-carboxyl this compound analogs for drug development .

Biologische Aktivität

Cytidine, a nucleoside composed of the pyrimidine base cytosine and the sugar ribose, plays a crucial role in various biological processes, particularly in nucleic acid metabolism. Its biological activity is primarily mediated through its conversion by enzymes such as this compound deaminase (CDA), which facilitates the deamination of this compound to uridine. This article explores the biological activity of this compound, focusing on its enzymatic interactions, implications in cancer biology, and potential therapeutic applications.

1. Enzymatic Activity of this compound

This compound is involved in the pyrimidine salvage pathway , where it is converted into uridine by CDA. This enzyme is essential for nucleic acid synthesis and has significant implications in cellular metabolism:

- This compound Deaminase (CDA) : CDA catalyzes the hydrolytic deamination of this compound and deoxythis compound to their respective uridine forms. Elevated CDA levels have been observed in various cancers, including pancreatic cancer, where it contributes to metabolic reprogramming and chemoresistance .

Table 1: Enzymatic Activity of CDA

| Substrate | Product | Reaction Type | Enzyme Activity Level |

|---|---|---|---|

| This compound | Uridine | Hydrolytic Deamination | High in cancer cells |

| Deoxythis compound | Deoxyuridine | Hydrolytic Deamination | Variable |

| Gemcitabine | Inactivated | Drug Metabolism | High resistance noted |

2. Role in Cancer Biology

This compound and its metabolic pathways are significantly implicated in cancer biology. CDA's role extends beyond mere nucleotide metabolism; it influences cancer cell proliferation and survival:

- Metabolic Reprogramming : In pancreatic cancer, CDA promotes mitochondrial biogenesis and oxidative phosphorylation, enhancing ATP production while shifting metabolism towards glycolysis when inhibited . This metabolic shift is critical for cancer cell survival under therapeutic stress.

- Chemoresistance : CDA overexpression is associated with resistance to nucleoside analogs like gemcitabine, a common chemotherapeutic agent used against pancreatic cancer. Studies indicate that high CDA levels correlate with poor treatment outcomes due to enhanced drug metabolism .

Case Study: CDA Activity in Breast Cancer

A study analyzing blood samples from breast cancer patients revealed that both CDA activity and mRNA levels were significantly higher compared to healthy controls. This suggests that elevated CDA may serve as a biomarker for cancer predisposition and treatment response .

3. Therapeutic Implications

Given its pivotal role in cancer metabolism and drug resistance, targeting CDA presents a promising therapeutic strategy:

- Inhibition Strategies : Inhibitors that target CDA could potentially enhance the efficacy of chemotherapeutic agents by preventing the deactivation of nucleoside analogs . For instance, research on small molecules that inhibit CDA can lead to increased sensitivity to gemcitabine.

- Genetic Variants : Polymorphisms in the CDA gene can influence enzyme activity and drug response. For example, certain SNPs have been linked to altered susceptibility to chemotherapy side effects, highlighting the need for personalized medicine approaches .

4. Conclusion

This compound's biological activity is multifaceted, playing a critical role in nucleic acid metabolism and influencing cancer biology through its enzymatic conversion by CDA. The enzyme's involvement in metabolic reprogramming and chemoresistance underscores its potential as a therapeutic target. Ongoing research into CDA's mechanisms may pave the way for novel interventions aimed at improving cancer treatment outcomes.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying cytidine in biological samples, and what are their limitations?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this compound quantification due to its sensitivity. However, researchers must account for matrix effects and calibration curve linearity, particularly at low concentrations (<0.125 µM), where precision and accuracy may decline. Internal standards (e.g., isotopically labeled this compound) improve reproducibility. Note that this compound’s instability in certain biological matrices (e.g., serum) can lead to exclusion from studies if quality control metrics (RSD >20%) are unmet .

Q. How can the structural integrity of this compound derivatives be validated in synthetic chemistry studies?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., -, -NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structures. For halogenated derivatives (e.g., I-cytidine), computational tools like density functional theory (DFT) optimize structural predictions and validate interactions with biological targets (e.g., enzymes) via molecular docking .

Q. What enzymatic assays are used to study this compound metabolism in prokaryotic models like Escherichia coli?

- Methodological Answer : Uridine-cytidine kinase (UCK) activity assays monitor this compound phosphorylation to cytidylic acid (CMP). Radiolabeled -cytidine can track metabolic flux, while knockout strains (e.g., ΔUCK mutants) elucidate pathway dependencies. Coupled with HPLC, this approach quantifies substrate depletion and product accumulation .

Advanced Research Questions

Q. How does this compound deaminase (CDA) expression influence cancer prognosis, and what experimental models resolve contradictory survival data?

- Methodological Answer : Survival analyses using TCGA/GTEx datasets (via platforms like Xena) stratify patients by CDA expression levels. Kaplan-Meier curves reveal that high CDA correlates with poorer survival in some cancers (e.g., colorectal) but not others. To resolve contradictions, validate findings in patient-derived xenograft (PDX) models and use Cox proportional hazards regression to adjust for confounders (e.g., tumor stage). Epigenetic silencing via DNA methylation (e.g., hypermethylation of CDA promoters) may explain tissue-specific variability .

Q. What strategies address low reproducibility in this compound quantification during biomarker discovery studies?

- Methodological Answer : Pre-analytical variables (e.g., sample collection timing, freeze-thaw cycles) significantly impact this compound stability. Implement standardized protocols for biospecimen handling and use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Cross-validate findings with orthogonal methods (e.g., enzymatic assays) and report raw data with RSD thresholds .

Q. How do this compound analogs interact with RNA-editing enzymes like APOBEC3A, and what experimental systems distinguish deamination activity from off-target effects?

- Methodological Answer : In vitro deamination assays using recombinant APOBEC3A and synthetic RNA/DNA substrates quantify this compound-to-uridine conversion via Sanger sequencing or next-generation sequencing (NGS). To exclude confounding factors (e.g., RNA hydrolysis), perform parallel experiments in APOBEC3A-knockout cell lines and use inhibitors like 3-aminobenzamide. Nuclear extract systems (Nuc) confirm enzyme activity in native chromatin contexts .

Q. What computational frameworks predict the pharmacokinetic profiles of this compound-based therapeutics?

- Methodological Answer : In silico ADMET (absorption, distribution, metabolism, excretion, toxicity) models evaluate drug-likeness parameters (e.g., LogP, polar surface area). Quantum mechanical (QM) simulations assess binding affinities to targets like this compound deaminase, while molecular dynamics (MD) track conformational stability. Validate predictions with in vitro cytotoxicity assays (e.g., IC in cancer cell lines) .

Q. Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on this compound’s role in COVID-19 severity?

- Methodological Answer : In longitudinal cohort studies, confounding variables (e.g., comorbidities, concurrent medications) may obscure this compound’s biomarker potential. Use multivariate regression to adjust for covariates and apply Benjamini-Hochberg correction for multiple hypothesis testing. Meta-analyses pooling independent datasets (e.g., from biobanks) enhance statistical power .

Q. Why do some this compound deaminases show tumor-suppressive vs. oncogenic roles across cancer types?

- Methodological Answer : Tissue-specific isoform expression (e.g., APOBEC3A vs. APOBEC3B) and interaction partners (e.g., nucleolar proteins) modulate functional outcomes. CRISPR-Cas9 screens in isogenic cell lines can dissect context-dependent pathways. Integrate multi-omics data (proteomics, epigenomics) to identify co-regulated networks .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound’s epigenetic effects in cancer models?

- Methodological Answer : Include untreated controls, demethylating agents (e.g., 5-azathis compound), and CDA-overexpression rescue experiments. Use bisulfite sequencing to verify CpG island methylation status in CDA promoters. Cross-reference with ENCODE chromatin accessibility data to rule out off-target epigenetic changes .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27498-46-0 | |

| Record name | Cytidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27498-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60891552 | |

| Record name | Cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cytidine is a white crystalline powder. (NTP, 1992), Solid; [Merck Index] White hygroscopic solid; [CAMEO] White hygroscopic powder; [Acros Organics MSDS], Solid | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

65-46-3 | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CSZ8459RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

419 to 421 °F (decomposes) (NTP, 1992), 230.5 °C | |

| Record name | CYTIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.